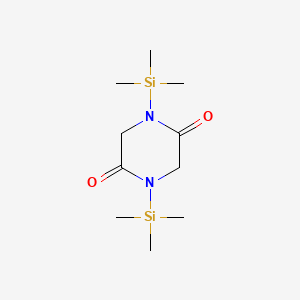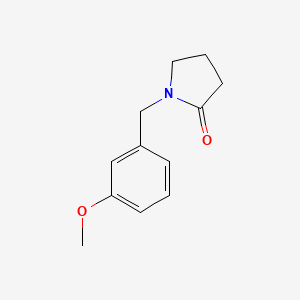![molecular formula C17H16N2 B14162049 1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole CAS No. 4241-44-5](/img/structure/B14162049.png)
1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a fused pyridine and carbazole ring system, which imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,2,3,4-tetrahydro-2,5-dimethyl-5H-pyrido[4,3-b]indole with toluene-p-sulphonyl azide yields the desired compound . The reaction conditions typically involve heating the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered electronic properties.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1,5-Dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar indole nucleus and exhibit diverse biological activities.
Carbazole Derivatives: Compounds with a carbazole core structure also show significant biological and electronic properties.
Pyridine Derivatives: These compounds have a pyridine ring and are known for their wide range of applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
4241-44-5 |
|---|---|
Fórmula molecular |
C17H16N2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1,5-dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C17H16N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-6,9,19H,7-8H2,1-2H3 |
Clave InChI |
RPTKLLFNBLHSPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C1CCN=C3C)C4=CC=CC=C4N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
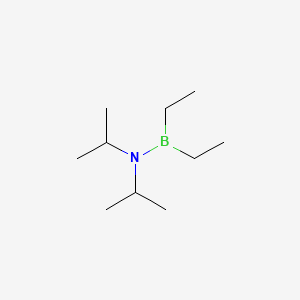
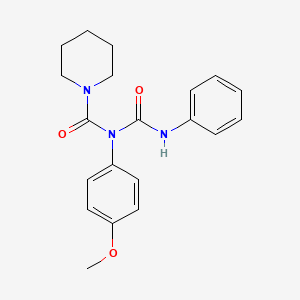
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
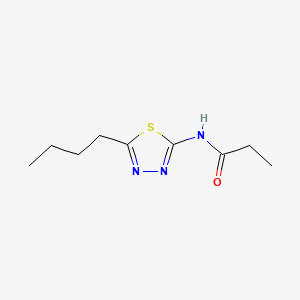
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)

